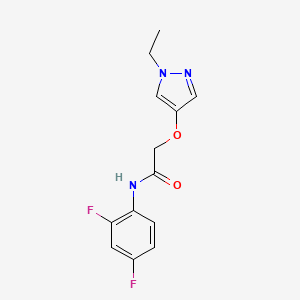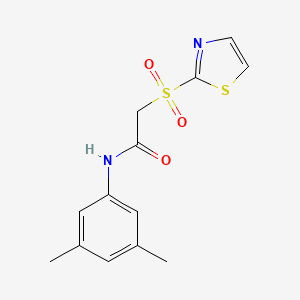![molecular formula C15H15FN4O2S B7679595 1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole, commonly known as FMSP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP is a pyrazole-based compound that has shown promising results in various biological assays, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of FMSP is not yet fully understood. However, it has been suggested that FMSP may inhibit the activity of certain enzymes or proteins that play a role in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
FMSP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FMSP has also been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, FMSP has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.
Avantages Et Limitations Des Expériences En Laboratoire
FMSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMSP has also shown promising results in various biological assays, making it a potential candidate for drug development. However, FMSP has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its therapeutic potential. Additionally, FMSP has not yet been tested in clinical trials, which limits its potential for therapeutic use.
Orientations Futures
There are several future directions for FMSP research. First, further studies are needed to fully understand the mechanism of action of FMSP. Second, FMSP should be tested in preclinical models to investigate its potential for therapeutic use. Third, the toxicity and pharmacokinetics of FMSP should be studied to determine its safety and efficacy. Fourth, FMSP should be tested in clinical trials to investigate its potential for cancer therapy. Finally, FMSP should be further modified to improve its therapeutic potential and reduce its limitations.
Méthodes De Synthèse
The synthesis of FMSP involves the reaction of 1-(2-fluorophenyl)-3-(2-methylsulfonylmethyl)pyrazole with 2-methyl-3-pyrazolylmethanesulfonate in the presence of a base. The reaction yields FMSP as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
FMSP has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. FMSP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-19-13(6-8-17-19)11-23(21,22)10-12-7-9-20(18-12)15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUCNRHQNSKDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)CC2=NN(C=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Chlorophenyl)-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7679520.png)
![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)

![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)
![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)

![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

